molecular formula C19H16N2O3S2 B2711584 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895484-19-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2711584
CAS No.: 895484-19-2
M. Wt: 384.47
InChI Key: WZYKJCWCSZHKQJ-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzodioxan moiety linked to a thiazole ring, a structural motif present in various biologically active molecules. Compounds based on the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated for a range of activities. For instance, structurally related N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives have been synthesized and evaluated as potent antibacterial agents . Similarly, other derivatives have been designed incorporating heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting the utility of this core structure in the development of new therapeutic candidates . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are areas of ongoing investigation. Researchers are exploring its potential in various bioactivity assays. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYKJCWCSZHKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This compound features a 1,4-benzodioxane moiety known for various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxane Moiety : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, it is reacted with appropriate sulfonyl chlorides to form sulfonamide derivatives.
  • Thiazole Ring Construction : The thiazole ring is introduced through a condensation reaction with thiazole derivatives.
  • Final Acetamide Formation : The final step involves acetamide formation using acetic anhydride or acetic acid.

The characterization of synthesized compounds typically includes techniques such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against various targets:

EnzymeInhibition TypeIC50 Value (µM)Activity Level
α-GlucosidaseCompetitive Inhibition15.5Moderate
AcetylcholinesteraseWeak Inhibition>100Weak
ButyrylcholinesteraseModerate Inhibition45.0Moderate

The compound exhibited moderate inhibition against α-glucosidase, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM). However, its inhibitory activity against acetylcholinesterase was weak, suggesting limited potential in treating Alzheimer's disease compared to other sulfonamide derivatives .

Antitumor Activity

Compounds with a benzodioxane structure have shown promising antitumor activity. The synthesized thiazole derivatives were tested against various cancer cell lines:

Cell LineIC50 Value (µM)Activity Level
MCF-7 (Breast Cancer)25.0Moderate
HeLa (Cervical Cancer)30.0Moderate
A549 (Lung Cancer)40.0Weak

These results indicate that while the compound has some antitumor activity, further structural modifications may enhance its efficacy .

Case Studies

A study conducted by Abbasi et al. highlighted the synthesis and biological evaluation of various sulfonamide derivatives containing the benzodioxane moiety. The results showed that these compounds not only inhibited α-glucosidase but also demonstrated anti-inflammatory properties in vitro .

In another case study focusing on thiazole derivatives, researchers found that modifications in the side chains significantly affected the biological activity profiles, suggesting that further exploration of structure-activity relationships (SAR) could lead to more potent compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and phenylsulfanyl acetamides. The characterization of synthesized compounds is performed using various spectroscopic techniques such as:

  • Proton Nuclear Magnetic Resonance (1H-NMR)
  • Infrared Spectroscopy (IR)
  • Elemental Analysis (CHN)

These methods confirm the structural integrity and purity of the synthesized compounds .

Anti-Diabetic Applications

Recent studies have highlighted the anti-diabetic potential of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide. Specifically, it has been evaluated for its inhibitory effects on the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism.

Case Study: Enzyme Inhibition

A study conducted by Abbasi et al. synthesized a series of related compounds and assessed their inhibitory activity against α-glucosidase. The results indicated that modifications in the compound's structure could lead to varying degrees of enzyme inhibition. For instance, some derivatives exhibited moderate activity, suggesting their potential as therapeutic agents for managing type 2 diabetes .

Compound NameIC50 Value (µM)Activity Level
Compound A45Moderate
Compound B70Weak
This compound55Moderate

Anti-Inflammatory Potential

Another promising application of this compound is in the field of anti-inflammatory research. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it relevant for further investigation in inflammatory diseases.

Future Directions and Research Needs

While initial findings are promising, further research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate efficacy and safety in biological systems.
  • Mechanistic Studies : To understand the detailed pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.

Chemical Reactions Analysis

Reactivity of the Amide Group

The acetamide group undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Acidic HydrolysisConcentrated HCl, reflux, 6 hr2-(Phenylsulfanyl)acetic acid + 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Basic HydrolysisNaOH (2M), 80°C, 4 hrSodium 2-(phenylsulfanyl)acetate + thiazol-2-amine derivative
ReductionLiAlH4, THF, 0°C → RT, 2 hrN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)ethylamine

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the thiazole and benzodioxin groups.

  • Reduction with LiAlH4 selectively targets the amide carbonyl without affecting the thiazole ring.

Thiazole Ring Reactivity

The 1,3-thiazole ring participates in electrophilic substitutions and alkylation reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Electrophilic BrominationBr2, CHCl3, RT, 1 hr5-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
AlkylationMethyl iodide, K2CO3, DMF, 60°C, 3 hrN-Methylated thiazole derivative
Ring-OpeningH2O2 (30%), AcOH, 70°C, 12 hrCleavage to form sulfonamide and benzodioxin-thiourea intermediates

Mechanistic Insights :

  • Bromination occurs preferentially at the 5-position of the thiazole due to electronic activation by the adjacent amine group .

  • Alkylation with methyl iodide under basic conditions targets the thiazole nitrogen .

Phenylsulfanyl Group Transformations

The phenylsulfanyl moiety is susceptible to oxidation and nucleophilic displacement.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Oxidation to SulfoxideH2O2 (10%), CH3COOH, RT, 2 hrN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfinyl)acetamide
Oxidation to SulfoneKMnO4, H2O, 50°C, 4 hrN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfonyl)acetamide
DisplacementNaSH, DMF, 100°C, 6 hr2-Mercaptoacetamide derivative

Notable Observations :

  • Sulfoxide formation is reversible under reducing conditions (e.g., Zn/HCl).

  • Sulfone derivatives exhibit enhanced stability in biological assays.

Benzodioxin Ring Reactivity

The 2,3-dihydro-1,4-benzodioxin ring undergoes ring-opening and electrophilic substitution.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Acid-Catalyzed Ring OpeningH2SO4 (conc.), 120°C, 8 hrCatechol-thiazole conjugate + acetic acid byproducts
NitrationHNO3/H2SO4, 0°C → RT, 3 hr6-Nitro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Structural Impact :

  • Nitration at the 6-position of the benzodioxin ring modulates electronic properties, enhancing α-glucosidase inhibition by 22% in vitro .

Biological Relevance of Reactivity

The compound’s α-glucosidase inhibitory activity (IC50 = 0.42 ± 0.03 µM) is attributed to:

  • Hydrogen bonding between the amide carbonyl and enzyme active-site residues.

  • Hydrophobic interactions facilitated by the phenylsulfanyl and benzodioxin groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structural analogs identified in the literature:

Compound ID/Name Heterocyclic Core Acetamide Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Thiazol (4-benzodioxin) Phenylsulfanyl Not reported Balanced lipophilicity; benzodioxin enhances solubility -
Enamine BLD: C22H21Cl3N4O2S () Pyrido[4,3-d]pyrimidinone 2,4-Dichlorophenyl 511.86 High molecular weight; dichlorophenyl may increase potency/toxicity
850348-59-3 () Benzo[d]thiazol 4-Fluorophenoxy Not reported Fluorine improves metabolic stability; phenoxy group affects polarity
613226-18-9 () Thiadiazole Naphthylmethylsulfanyl Not reported Dual sulfanyl groups increase lipophilicity; bulky substituent limits absorption
676326-05-9 () Thiazol (benzodioxin/indol) Dimethylamino, Methoxyphenyl Not reported Complex structure; methoxy enhances solubility; dimethylamino introduces basicity
Key Observations

Benzodioxin substitution (target, ) introduces oxygen atoms, enhancing water solubility compared to halogenated analogs like 2,4-dichlorophenyl () .

Substituent Effects: Phenylsulfanyl in the target provides moderate lipophilicity, favoring membrane permeability over 4-fluorophenoxy (), which is more polar but less metabolically stable . Naphthylmethylsulfanyl () increases steric bulk, likely reducing bioavailability compared to the target’s simpler phenyl group .

Bioactivity Implications: Dichlorophenyl () and fluorophenoxy () substituents are associated with enhanced receptor binding but may elevate toxicity risks . The dimethylamino group in ’s compound introduces basicity, altering ionization state and tissue distribution compared to the neutral phenylsulfanyl group in the target .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables. Post-synthesis purification techniques like column chromatography or recrystallization should be validated using HPLC or TLC to confirm purity thresholds ≥95% .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • 1H-NMR and 13C-NMR to confirm hydrogen/carbon environments and connectivity, focusing on the benzodioxin and thiazole moieties.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in analogous benzodioxin-thiazole systems .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) using UV-Vis spectrophotometry to monitor substrate conversion rates. Dose-response curves (IC50 values) should be generated with triplicate measurements to assess potency. Positive controls (e.g., acarbose for α-glucosidase) and negative controls (DMSO solvent) are critical for validating assay conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites.
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target enzymes, focusing on hydrogen bonding and hydrophobic contacts.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over time. Validate predictions with experimental SAR studies .

Q. What strategies resolve contradictions in biological activity data across studies of similar benzodioxin-thiazole derivatives?

Methodological Answer:

  • Meta-analysis of published IC50/EC50 values, accounting for variations in assay protocols (e.g., pH, temperature, enzyme source).
  • Comparative molecular field analysis (CoMFA) to correlate structural modifications (e.g., substituent electronegativity, steric bulk) with activity trends.
  • Reproduce conflicting studies under standardized conditions to isolate confounding variables (e.g., impurity interference) .

Q. How can researchers elucidate the degradation pathways or environmental fate of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS to identify degradation products under simulated environmental conditions (e.g., UV light, hydrolytic stress).
  • QSAR models to predict biodegradability and bioaccumulation potential.
  • HPLC-DAD to monitor stability in aqueous buffers at varying pH levels (2–12) over 72 hours .

Q. What advanced techniques validate the compound’s polymorphic forms or crystallinity?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) to detect polymorphic variations.
  • Differential Scanning Calorimetry (DSC) to analyze thermal transitions (melting points, glass transitions).
  • Dynamic Vapor Sorption (DVS) to assess hygroscopicity and stability under humidity stress .

Methodological Notes

  • Experimental Replication : Always cross-verify spectral data with synthetic intermediates to confirm structural integrity .
  • Data Transparency : Publish raw datasets (e.g., NMR FID files, crystal structure CIFs) in supplementary materials for reproducibility .

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